3-(2-Bromoethyl)-1H-indole
CAS No.: 3389-21-7
Cat. No.: VC20757766
Molecular Formula: C10H10BrN
Molecular Weight: 224.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3389-21-7 |
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Molecular Formula | C10H10BrN |
Molecular Weight | 224.1 g/mol |
IUPAC Name | 3-(2-bromoethyl)-1H-indole |
Standard InChI | InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 |
Standard InChI Key | NTLAICDKHHQUGC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CCBr |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCBr |
3-(2-Bromoethyl)-1H-indole, identified by its CAS number 3389-21-7, is a halogenated derivative of indole, a significant heterocyclic compound widely recognized for its presence in numerous natural products and pharmaceuticals. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties.
Synthesis Methods
The synthesis of 3-(2-Bromoethyl)-1H-indole typically involves the reaction of indole derivatives with bromoethyl compounds under controlled conditions. A common method includes:
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Reagents: Indole and 2-bromoethanol
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Catalyst: Potassium carbonate
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Procedure: The reaction is conducted in an inert atmosphere to prevent oxidation, often requiring heating to facilitate the reaction.
Biological Activities
Research has indicated that 3-(2-Bromoethyl)-1H-indole exhibits notable biological activities:
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Anticancer Activity: Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including colon cancer cells (SW480). It has been referred to as BEI-9 in some research contexts.
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Mechanism of Action: The compound is believed to interfere with cellular signaling pathways associated with cancer proliferation and survival.
Applications in Research and Industry
The potential applications of 3-(2-Bromoethyl)-1H-indole span several fields:
Pharmaceutical Development
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Used as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
Biological Research
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Investigated for its role in drug design, particularly in developing novel anticancer agents.
Industrial Uses
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Explored for applications in dye production and as an intermediate in organic synthesis.
Comparative Analysis with Related Compounds
When compared to other halogenated indoles, such as 1-(2-chloroethyl)-1H-indole and 1-(2-iodoethyl)-1H-indole, the brominated variant shows distinct advantages in reactivity and efficacy due to bromine's unique electronegativity and size.
Compound | Biological Activity | Notes |
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3-(2-Bromoethyl)-1H-indole | High anticancer potency | Effective against multiple cancer types |
1-(2-Chloroethyl)-1H-indole | Moderate potency | Less reactive than brominated analogs |
1-(2-Iodoethyl)-1H-indole | Variable activity | Iodine's larger size affects binding |
Safety and Handling
3-(2-Bromoethyl)-1H-indole is classified under hazardous materials due to its potential health risks:
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GHS Classification:
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Causes skin irritation (Skin Irrit. Category 2)
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Causes serious eye irritation (Eye Irrit. Category 2A)
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May cause respiratory irritation (STOT SE Category 3)
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Precautionary Measures:
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Use personal protective equipment (PPE) when handling.
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Store in a cool, dark place under inert conditions to prevent degradation.
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